molecular formula C16H17N3O2 B12481964 5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12481964
M. Wt: 283.32 g/mol
InChI Key: KVJJTDKQHHVMCH-UHFFFAOYSA-N
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Description

5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound known for its diverse applications in scientific research This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-methoxybenzyl)amino]-6-methyl-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of a benzimidazole core with methoxybenzyl and methyl groups, which confer specific chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-6-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H17N3O2/c1-10-7-14-15(19-16(20)18-14)8-13(10)17-9-11-3-5-12(21-2)6-4-11/h3-8,17H,9H2,1-2H3,(H2,18,19,20)

InChI Key

KVJJTDKQHHVMCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NCC3=CC=C(C=C3)OC)NC(=O)N2

Origin of Product

United States

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